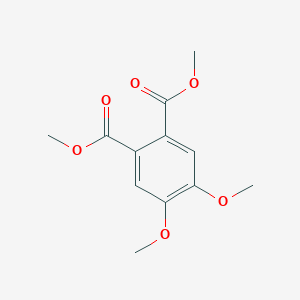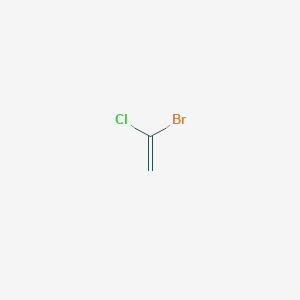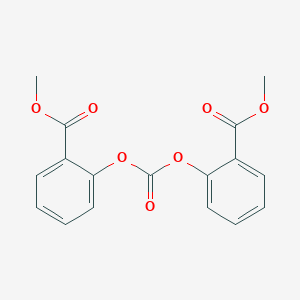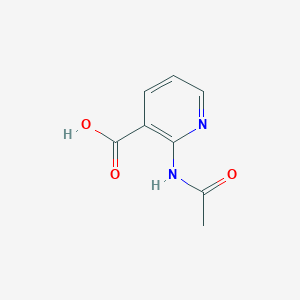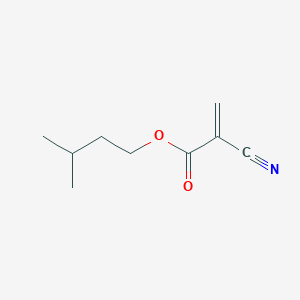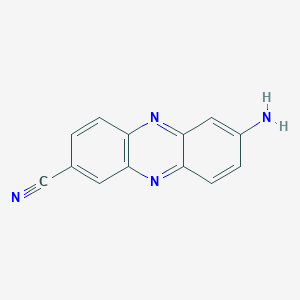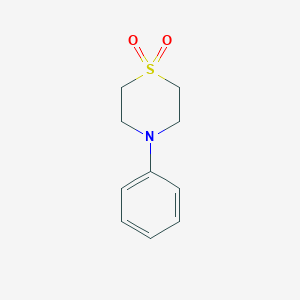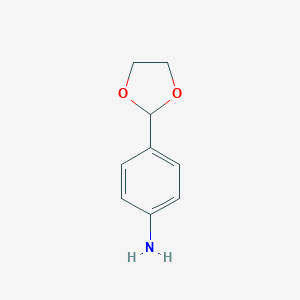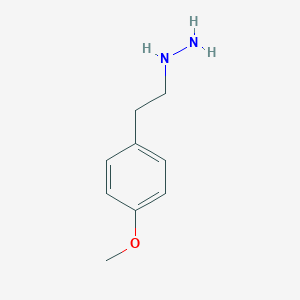
HYDRAZINE, (p-METHOXYPHENETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, (p-methoxyphenethyl)-, also known as Phenelzine, is a monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic medication. It is known to be effective in treating depression and anxiety disorders.
Mecanismo De Acción
Hydrazine, (p-methoxyphenethyl)- works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, hydrazine, (p-methoxyphenethyl)- increases the levels of these neurotransmitters in the brain, which results in an improvement in mood and a reduction in anxiety.
Efectos Bioquímicos Y Fisiológicos
Hydrazine, (p-methoxyphenethyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazine, (p-methoxyphenethyl)- has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of neurotransmitters in psychiatric disorders. However, one limitation is that it is a potent MAOI and can have potentially dangerous interactions with other medications and foods.
Direcciones Futuras
There are several future directions for the study of hydrazine, (p-methoxyphenethyl)-. One direction is the development of more selective MAOIs that target specific subtypes of the enzyme. This could lead to the development of safer and more effective antidepressant and anxiolytic medications. Another direction is the study of the role of hydrazine, (p-methoxyphenethyl)- in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Finally, the study of the biochemical and physiological effects of hydrazine, (p-methoxyphenethyl)- could lead to a better understanding of the underlying mechanisms of psychiatric disorders.
Conclusion:
Hydrazine, (p-methoxyphenethyl)- is a well-studied compound with a known mechanism of action. It has been shown to be effective in treating depression and anxiety disorders. It has several advantages and limitations for lab experiments, and there are several future directions for its study. The study of hydrazine, (p-methoxyphenethyl)- could lead to the development of safer and more effective antidepressant and anxiolytic medications, a better understanding of the underlying mechanisms of psychiatric disorders, and the development of new treatments for other psychiatric disorders.
Métodos De Síntesis
Hydrazine, (p-methoxyphenethyl)- is synthesized by the reaction of phenethylamine with hydrazine. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The product obtained is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Hydrazine, (p-methoxyphenethyl)- has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating depression and anxiety disorders. It has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
Propiedades
Número CAS |
18638-97-6 |
|---|---|
Nombre del producto |
HYDRAZINE, (p-METHOXYPHENETHYL)- |
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-4-2-8(3-5-9)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
Clave InChI |
UVIXAFRLRRQTBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNN |
SMILES canónico |
COC1=CC=C(C=C1)CCNN |
Otros números CAS |
18638-97-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



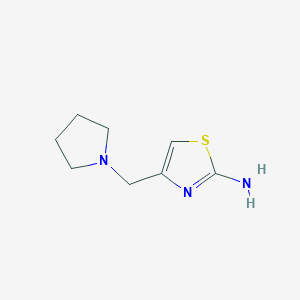
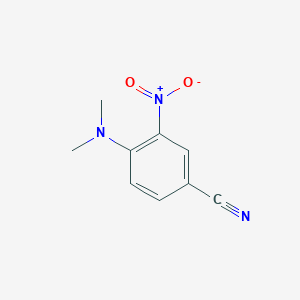
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
